molecular formula C15H18N2O3 B2714361 N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide CAS No. 2199544-51-7

N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2714361
CAS RN: 2199544-51-7
M. Wt: 274.32
InChI Key: XKGAXDKYJJQIRP-UHFFFAOYSA-N
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Description

N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide, also known as DBPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. DBPP is a synthetic compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is not fully understood, but it has been proposed that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide induces apoptosis in cancer cells by activating the caspase cascade. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide improves the thermal stability of polymers by acting as a radical scavenger, which prevents the degradation of polymers by free radicals.
Biochemical and Physiological Effects:
N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been found to have various biochemical and physiological effects. In cancer cells, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins. In macrophages, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB, which leads to the downregulation of various pro-inflammatory genes. In plants, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, which leads to the depletion of branched-chain amino acids. In polymers, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide improves the thermal stability by acting as a radical scavenger, which prevents the degradation of polymers by free radicals.

Advantages and Limitations for Lab Experiments

N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has various advantages and limitations for lab experiments. One advantage is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound, which means that it can be synthesized in large quantities with high purity. Another advantage is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been extensively studied, which means that there is a lot of information available on its properties and applications. One limitation is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide is a synthetic compound, which means that it may not accurately represent the properties of natural compounds. Another limitation is that N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide may have toxic effects on living organisms, which means that it must be handled with care in lab experiments.

Future Directions

There are several future directions for the study of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide. One direction is to further investigate the mechanism of action of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide, particularly its effects on the caspase cascade and NF-κB signaling pathway. Another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a herbicide for weed control in agriculture. Finally, another direction is to study the potential of N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide as a polymer stabilizer for various industrial applications.

Synthesis Methods

N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide can be synthesized using different methods, including the Mannich reaction and the Steglich esterification. The Mannich reaction involves the reaction of 2-benzofuran-5-carbaldehyde, formaldehyde, and prop-2-enamide in the presence of a base and a catalyst. The Steglich esterification involves the reaction of 2-benzofuran-5-carboxylic acid, prop-2-enamide, and dicyclohexylcarbodiimide in the presence of a catalyst.

Scientific Research Applications

N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been the focus of scientific research due to its potential applications in various fields. In medicine, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In agriculture, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as a herbicide, as it has been found to inhibit the growth of weeds. In industry, N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide has been studied for its potential as a polymer stabilizer, as it has been found to improve the thermal stability of polymers.

properties

IUPAC Name

N-(1,3-dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-14(18)16-6-5-15(19)17-8-11-3-4-12-9-20-10-13(12)7-11/h2-4,7H,1,5-6,8-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGAXDKYJJQIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NCC1=CC2=C(COC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Dihydro-2-benzofuran-5-ylmethyl)-3-(prop-2-enoylamino)propanamide

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